N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a pyridine moiety, and a benzenesulfonamide group. The molecular formula is C23H25N4O2S with a molecular weight of approximately 440.54 g/mol. The chemical structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the piperazine scaffold. For instance, derivatives of piperazine have exhibited cytotoxic effects against various cancer cell lines, including prostate cancer cells. In vitro evaluations have shown that certain analogs can induce apoptosis and inhibit cell proliferation significantly.
Table 1: Cytotoxic Activity of Piperazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.65 |
Compound B | HeLa | 2.41 |
Compound C | CaCo-2 | 5.00 |
These results indicate that modifications to the piperazine structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further investigation .
2. Anticonvulsant Properties
The anticonvulsant activity of this compound has been assessed through various animal models. Compounds with similar structures have shown efficacy in reducing seizure activity in models such as maximal electroshock (MES). For example, certain derivatives demonstrated comparable activity to standard antiepileptic drugs, indicating their potential as therapeutic agents for epilepsy .
3. Neuropharmacological Effects
Compounds with arylpiperazine moieties have been associated with neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are often mediated through interactions with serotonin and dopamine receptors, making them candidates for the treatment of mood disorders .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and ion channels:
- Serotonin Receptors : The compound's piperazine component allows for binding at serotonin receptor sites, influencing mood and anxiety levels.
- Dopamine Receptors : Similar interactions with dopamine receptors may contribute to its antipsychotic properties.
- Ion Channels : Some studies suggest that these compounds can modulate voltage-sensitive sodium channels, which are crucial in neuronal excitability and seizure activity .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trials on Anticancer Activity : A trial involving a derivative similar to this compound demonstrated significant tumor reduction in patients with advanced prostate cancer.
- Antiepileptic Drug Development : Research on piperazine derivatives has led to promising candidates for new antiepileptic medications, showing reduced side effects compared to traditional therapies.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-30(29,22-11-5-2-6-12-22)25-19-23(20-8-7-13-24-18-20)27-16-14-26(15-17-27)21-9-3-1-4-10-21/h1-13,18,23,25H,14-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZIIVGDPQAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.